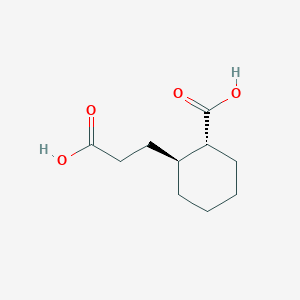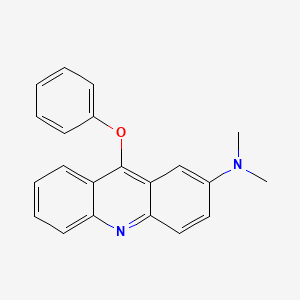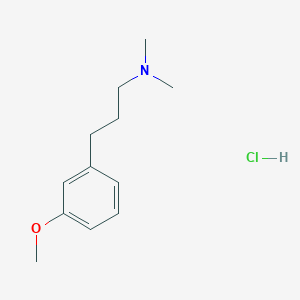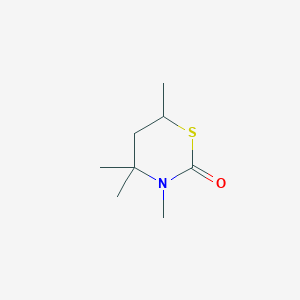
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the choice of solvents and reaction conditions can be tailored to minimize environmental impact and ensure safety.
化学反応の分析
Types of Reactions
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride
Major Products
Oxidation: Pyrrole oxides
Reduction: Reduced pyrrole derivatives
Substitution: Substituted pyrroles
科学的研究の応用
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and electronic devices.
作用機序
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A related compound with similar structural features but different functional groups.
1H-Pyrrole-2,5-dione, 1,1’-(4-hexyl-3-octyl-1,2-cyclohexanediyl)di-8,1-octanediyl]bis-: Another similar compound with variations in the alkyl chain length and substitution pattern.
Uniqueness
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- stands out due to its unique combination of a cyclohexane ring and propenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications in different fields make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
60564-42-3 |
|---|---|
分子式 |
C20H26N2 |
分子量 |
294.4 g/mol |
IUPAC名 |
1-prop-2-enyl-2-[4-(1-prop-2-enylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C20H26N2/c1-3-13-21-15-5-7-19(21)17-9-11-18(12-10-17)20-8-6-16-22(20)14-4-2/h3-8,15-18H,1-2,9-14H2 |
InChIキー |
KVKLFZQHBVZHIJ-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)
![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)




![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)


![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
